Fenaminosulf

Overview

Description

Fenaminosulf, also known by its brand name Dexon, is a compound that was used as a fungicide in the cultivation of various food and fiber crops such as fruits, vegetables, grains, beans, and cotton, as well as in the maintenance of lawns and turf . It disrupts the production of cellular energy in the mitochondria by inhibiting the activity of an enzyme necessary for efficient energy manufacture .

Molecular Structure Analysis

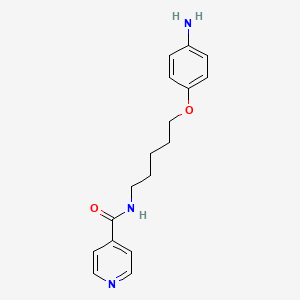

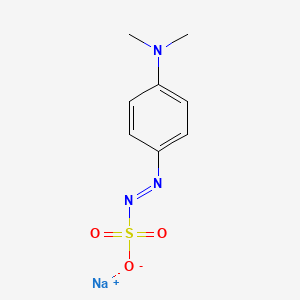

Fenaminosulf has a molecular formula of C8H10N3NaO3S and a molecular weight of 251.24 g/mol . Its structure includes a dimethylamino group attached to a phenyl ring, which is further connected to a diazenesulfonate group .Physical And Chemical Properties Analysis

Fenaminosulf appears as yellow-brown crystals or brown powder . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications

Promotion of Gall Formation in Zizania latifolia

Fenaminosulf (FM) is a germicide that can be used to improve agricultural crop yields . In Z. latifolia fields, appropriate spraying of FM not just controls diseases, but also promotes an earlier harvest of Z. latifolia . The timing of gall formation was advanced and the plant’s yield was increased significantly under a high concentration treatment of FM . FM directly affected the growth of Z. latifolia by altering the expression level of genes involved in plant-pathogen interactions, plant hormone signal transduction, and some metabolism pathways .

Growth Improvement in Pepper (Capsicum annuum L.)

A pot experiment conducted over 93 days investigated the effects of fenaminosulf on the growth of pepper (Capsicum annuum L.), microbial communities, and enzyme activities of the soil infested with phytopathogen Fusarium oxysporum . Fenaminosulf application improved pepper survival rate, partially inhibited plant growth and development, and significantly reduced soil bacterial quantity . It had no similar effects on the soil activities of catalase, urease, and alkaline phosphatase .

Pesticide Properties

Fenaminosulf is also known for its pesticide properties . It is often used to prevent the occurrences of pepper wilt disease in agricultural practices .

Mechanism of Action

Target of Action

Fenaminosulf, also known as Dexon, is primarily used as a fungicide and germicide . It targets the mitochondria of cells, specifically interfering with the activity of an enzyme necessary for efficient energy manufacture . This enzyme is part of the NADH-ubiquinone reductase (complex I), a crucial component of the electron transport chain in mitochondria .

Mode of Action

Fenaminosulf disrupts the production of cellular energy by inhibiting the activity of the enzyme in the mitochondria .

Biochemical Pathways

Fenaminosulf affects various biochemical pathways. In the case of the plant Zizania latifolia, it alters the expression level of genes involved in plant-pathogen interactions, plant hormone signal transduction, and some metabolism pathways . This direct effect on the growth of Z. latifolia promotes gall formation, a beneficial trait for agricultural yield .

Pharmacokinetics

It is known to be mobile in the environment, suggesting it may have significant distribution potential .

Result of Action

Fenaminosulf’s action results in significant cellular and molecular effects. It causes a strong inhibitory effect on the growth of certain fungi, such as Ustilago esculenta, in vitro . It also downregulates the transcript levels of certain genes, including mating-type alleles, cell metabolism-related genes, and chitin synthase genes . These changes can lead to observable morphological changes, such as excessive branching or abnormal configuration, and cytological changes, including the decomposition of the cell wall and vacuole .

Action Environment

The action, efficacy, and stability of Fenaminosulf can be influenced by environmental factors For instance, in Zlatifolia . Moreover, temperature and illumination are key factors influencing the growth of Z. latifolia and the effectiveness of Fenaminosulf .

Safety and Hazards

properties

IUPAC Name |

sodium;N-[4-(dimethylamino)phenyl]iminosulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S.Na/c1-11(2)8-5-3-7(4-6-8)9-10-15(12,13)14;/h3-6H,1-2H3,(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDQPCIQCXRBQP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

150-70-9 (Parent) | |

| Record name | Fenaminosulf [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6040371 | |

| Record name | Fenaminosulf | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Formulated fenaminosulf appears as yellow-brown crystals or brown powder. (NTP, 1992), Yellowish-brown, odorless solid; [HSDB] Brownish-yellow powder; [MSDSonline] | |

| Record name | FORMULATED FENAMINOSULF | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20422 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenaminosulf | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 72.5 °F (NTP, 1992), IN WATER: 2-3 G/100 ML @ 25 °C; SOL IN DIMETHYLFORMAMIDE, ETHANOL; INSOL IN DIETHYL ETHER, BENZENE, PETROLEUM OILS, water solubility = 2X10+4 mg/l @ 25 °C | |

| Record name | FORMULATED FENAMINOSULF | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20422 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DEXON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Negligible | |

| Record name | DEXON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Fungitoxicity is due to inhibition of specific mitochondrial NADH-oxidase in susceptible species. | |

| Record name | DEXON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Fenaminosulf | |

Color/Form |

YELLOWISH-BROWN POWDER | |

CAS RN |

140-56-7 | |

| Record name | FORMULATED FENAMINOSULF | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20422 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenaminosulf [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenaminosulf | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenaminosulf | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENAMINOSULF | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VX11X81VX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEXON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

392 °F (Decomposes) (NTP, 1992) | |

| Record name | FORMULATED FENAMINOSULF | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20422 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

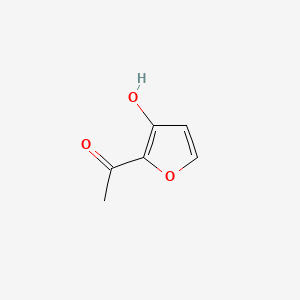

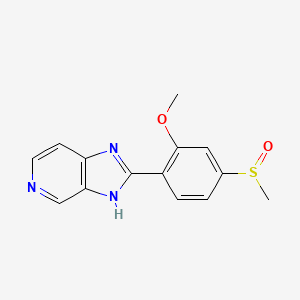

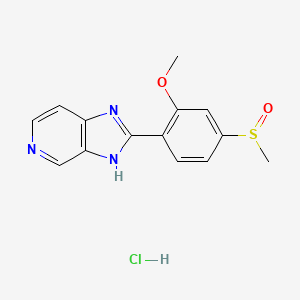

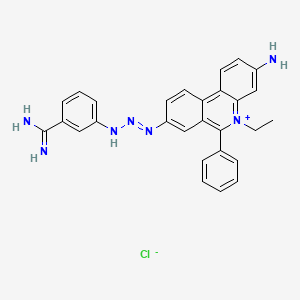

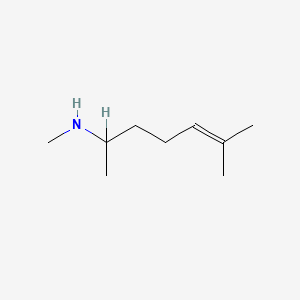

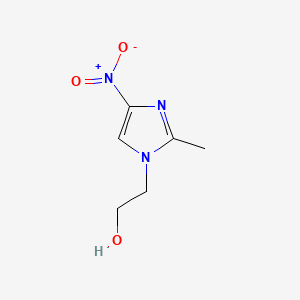

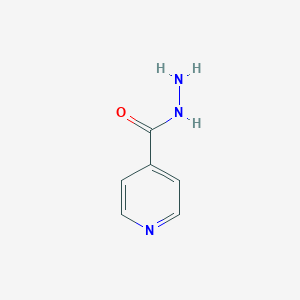

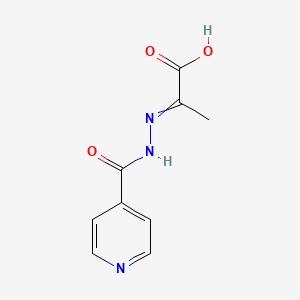

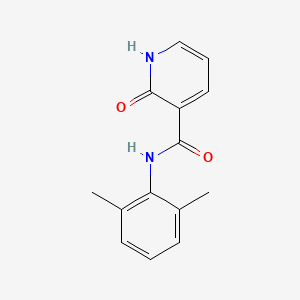

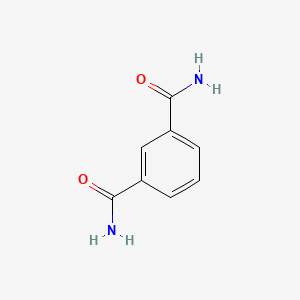

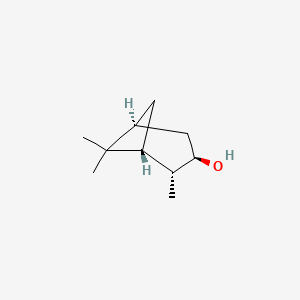

Feasible Synthetic Routes

Q & A

A: Fenaminosulf is a fungicide and microbicide that disrupts mitochondrial energy metabolism. [, ] It achieves this by inhibiting adenosine triphosphate (ATP) production through two main mechanisms:

- Non-specific disruption of the mitochondrial membrane: Fenaminosulf can also interfere with the integrity and function of the mitochondrial membrane, particularly its ability to maintain the electrochemical proton gradient essential for ATP production. []

ANone: By inhibiting ATP synthesis, fenaminosulf effectively starves cells of their primary energy source. This leads to a cascade of detrimental effects:

- Accumulation of metabolic byproducts: The cell attempts to compensate for reduced ATP production through increased glycolysis, leading to a buildup of pyruvate and subsequently lactate, potentially causing lactic acidosis. []

ANone: Fenaminosulf has the molecular formula C8H10N3NaO3S and a molecular weight of 251.24 g/mol.

A: While the provided research papers do not include detailed spectroscopic data, studies on analytical methods like those employing fluorescence quenching reactions with acriflavine provide insights into its spectral characteristics. [] These methods exploit the spectral changes occurring upon fenaminosulf-acriflavine complex formation for detection and quantification.

ANone: Fenaminosulf is not typically recognized for catalytic properties. Its primary mode of action revolves around inhibiting biological processes rather than catalyzing chemical reactions.

A: Fenaminosulf is not registered for use in the USA or Europe and is listed as obsolete by the World Health Organization. [] This suggests potential concerns regarding its safety or environmental impact that have led to restrictions on its use.

A: While a detailed ADME profile is not available from the provided research, one study mentions the detection of phenols in the urine and feces of rats administered with fenaminosulf or its metabolite dimethyl-p-phenylenediamine. [] This finding suggests that fenaminosulf undergoes metabolic transformations, likely involving oxidation reactions, before excretion. Further research is needed to fully elucidate its pharmacokinetic properties.

ANone: Research indicates that fenaminosulf exhibits varying degrees of effectiveness against different plant pathogens. It has shown positive results in controlling:

- Chytridiaceous mycoparasites: Fenaminosulf effectively reduced the infestation of chytridiaceous fungi on Gigaspora margarita spores, a beneficial mycorrhizal fungus. []

- Fusarium oxysporum: Studies demonstrated fenaminosulf's ability to suppress Fusarium oxysporum, a prevalent soilborne pathogen causing wilt diseases in various crops, although some inhibitory effects on plant growth were also observed. [, , , ]

- Aphanomyces root rot: Fenaminosulf, especially in combination with metalaxyl, effectively controlled Aphanomyces root rot in subterranean clover. []

- Sisal zebra disease: Fenaminosulf, at specific concentrations, demonstrated good control efficacy against sisal zebra disease. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.